molecular formula C15H9ClO2 B15083238 2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione CAS No. 1470-42-4

2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione

Cat. No.: B15083238
CAS No.: 1470-42-4
M. Wt: 256.68 g/mol
InChI Key: BGCWFRRSXPXEEQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS 1470-42-4) is a specialist indane-1,3-dione derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile chemical building block, sharing the privileged indane-1,3-dione scaffold that is widely utilized in the design of biologically active molecules, organic electronics, and photopolymerization initiators . The structure features an active methylene group, making it an excellent candidate for further functionalization via reactions such as Knoevenagel condensations to develop more complex molecular architectures . In research applications, analogous 1,3-indandione structures are recognized for their role as electron-accepting groups in the synthesis of dyes for solar cells and chromophores for non-linear optical applications . Furthermore, derivatives of this core structure have been investigated in biochemical research for their antiplatelet and anticoagulant activities, potentially acting through the inhibition of very long chain fatty acid biosynthesis or by interfering with the arachidonic acid pathway in platelets . The incorporation of substituents, such as the 2-chlorophenyl group in this molecule, is a common strategy to modulate the compound's lipophilicity, electronic properties, and its interaction with biological targets, thereby exploring structure-activity relationships . The product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1470-42-4

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9ClO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H

InChI Key

BGCWFRRSXPXEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Contextualization Within the Indene 1,3 2h Dione Scaffold in Organic Chemistry

The foundational structure of 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione is the indene-1,3(2H)-dione scaffold, a bicyclic aromatic β-diketone. researchgate.netwikipedia.org This scaffold, with the molecular formula C6H4(CO)2CH2, is a privileged and versatile building block in organic chemistry. wikipedia.orgnih.govresearchgate.net Its structure features an indane nucleus with two ketone groups at positions 1 and 3. wikipedia.org

In its solid state, it exists as a diketone, but in solution, it can partially enolize. wikipedia.org The presence of the two ketone groups flanking a methylene (B1212753) group makes the protons on the central carbon atom (at position 2) acidic. researchgate.netencyclopedia.pub This high reactivity of the methylene group allows for a wide variety of chemical modifications, making the indene-1,3(2H)-dione scaffold a valuable precursor in numerous synthetic transformations. nih.govencyclopedia.pub One of the most common reactions involving this scaffold is the Knoevenagel condensation, where it reacts with aldehydes or ketones. nih.govencyclopedia.pub

The synthesis of the basic indene-1,3-dione structure can be achieved through methods like the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562), followed by hydrolysis and decarboxylation. wikipedia.orgnih.gov

Significance of Indene 1,3 2h Dione Derivatives in Advanced Chemical Research

Derivatives of indene-1,3(2H)-dione are the subject of extensive research due to their diverse and significant biological activities and applications in materials science. nih.govencyclopedia.pub They are recognized for their potential in medicinal chemistry and are investigated for a wide array of pharmacological properties. researchgate.netnih.gov

These derivatives have shown promise in various therapeutic areas, with research highlighting their potential as:

Anticoagulants : Many indandione derivatives, particularly those with a substitution at the 2-position, are known to antagonize Vitamin K and exhibit anticoagulant effects. nih.govnih.govnih.govdocumentsdelivered.commdpi.com

Anti-inflammatory and Analgesic Agents : Certain 2-aryl-1,3-indandione derivatives have demonstrated anti-inflammatory and pain-relieving properties. nih.gov

Anticancer Agents : The indandione nucleus is explored for its cytotoxic effects and potential in developing new anticancer therapies. researchgate.net

Antimicrobial Agents : Research has indicated that some derivatives possess activity against various microbes. researchgate.net

Neuroprotective Agents : The scaffold is of interest in the development of treatments for neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net

Antiplatelet Agents : Specific modifications, such as the incorporation of a catechol ring, can impart antiplatelet aggregation activity. nih.gov

Beyond their biological significance, these compounds are valuable in other fields. They are utilized as precursors for creating dyes, semiconductors, and heterocyclic compounds. researchgate.net Furthermore, their unique electronic properties make them suitable for applications in organic electronics, photopolymerization, and as optical sensors. nih.govencyclopedia.pub

Application AreaExamples of Investigated Activities
Medicinal Chemistry Anticoagulant, Anti-inflammatory, Anticancer, Antimicrobial, Neuroprotective, Antiplatelet researchgate.netnih.govnih.govnih.gov
Materials Science Dyes, Semiconductors, Organic Electronics, Photopolymerization, Optical Sensing researchgate.netnih.govencyclopedia.pub

Sophisticated Spectroscopic and Structural Characterization of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione

Single-Crystal X-ray Diffraction for Molecular Geometry Elucidation

No crystallographic data, including unit cell dimensions, bond lengths, or bond angles, for 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione has been found in the searched literature. This information is essential for a definitive elucidation of its three-dimensional molecular geometry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Experimentally determined ¹H and ¹³C NMR spectra, which would provide specific chemical shifts and coupling constants to confirm the proton and carbon environments within the molecule, are not available in the reviewed scientific literature.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Specific vibrational frequency data from FTIR or Raman spectroscopy for this compound could not be located. This data is necessary for a detailed analysis of the characteristic vibrational modes of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available UV-Vis absorption spectra for this compound in the literature reviewed. Consequently, data on its absorption maxima (λmax), which are indicative of electronic transitions within the molecule, cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Published mass spectra detailing the molecular ion peak and specific fragmentation patterns for this compound are not available. This analysis is crucial for confirming the molecular weight and understanding the compound's fragmentation behavior under ionization. While mass spectrometry data is available for other indandione rodenticides, it is not specific to this ortho-chloro isomer. nih.govnih.gov

Theoretical and Computational Studies of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred tool for predicting the molecular geometry and electronic properties of compounds like 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione. DFT calculations allow for a detailed exploration of the molecule's characteristics at the quantum level.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the analysis of its HOMO-LUMO gap would provide insights into its charge transfer capabilities and kinetic stability.

Table 1: Illustrative Frontier Orbital Energy Data (Note: The following values are for illustrative purposes to demonstrate typical data presentation and are not actual calculated values for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
Energy Gap (ΔE)4.4

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface uses a color scale to represent different potential values. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the carbonyl groups, identifying them as primary sites for electrophilic interaction. The hydrogen atoms and the phenyl rings would exhibit areas of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

Prediction of Reactivity Descriptors

Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated to quantify and predict the chemical behavior of a molecule.

Global Reactivity Indices: Chemical Hardness, Softness, and Electrophilicity

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which the electron cloud can be deformed.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors provide a quantitative measure of the molecule's stability and its propensity to react. nih.gov

Table 2: Illustrative Global Reactivity Descriptors (Note: The following values are for illustrative purposes and are not actual calculated values for this compound.)

DescriptorValue (eV)
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)3.9

Local Reactivity: Fukui Functions

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify which specific atoms within the molecule are most likely to be involved in a reaction. joaquinbarroso.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. faccts.de

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (attack by an electron donor).

f-(r) : Predicts the site for an electrophilic attack (attack by an electron acceptor).

f0(r) : Predicts the site for a radical attack.

By calculating these values for each atom in this compound, one could pinpoint the most reactive centers, providing a detailed map of its chemical reactivity. rowansci.com For instance, the carbonyl carbons would be expected to have high values for f+(r), indicating their susceptibility to nucleophilic attack.

Computational Modeling of Tautomeric Forms and Proton Transfer Dynamics

The tautomeric landscape of this compound is a subject of significant interest in computational chemistry. Like other 2-substituted indan-1,3-diones, this compound can theoretically exist in several tautomeric forms. The primary forms under consideration are the diketo form and various enol forms. researchgate.netchemrxiv.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities and interconversion pathways of these tautomers. researchgate.netorientjchem.org

For analogous 2-substituted indan-1,3-diones, studies have shown that the position of the tautomeric equilibrium is highly dependent on the nature of the substituent at the 2-position and the solvent environment. researchgate.netchemrxiv.org In the case of this compound, the diketo tautomer is generally considered the most stable form. However, the presence of the chlorophenyl group can influence the electronic properties of the molecule, potentially stabilizing enolic forms through resonance and intramolecular interactions.

Computational models predict the existence of a significant energy barrier for the proton transfer between the diketo and enol forms. nih.gov The dynamics of this proton transfer are often investigated by mapping the potential energy surface along the reaction coordinate. This typically involves the breaking of a C-H bond and the formation of an O-H bond, often proceeding through a high-energy transition state. The energy of this transition state dictates the kinetic stability of the tautomers. In some instances of related compounds, solvent molecules have been shown to play a catalytic role in the proton transfer, lowering the activation energy barrier by forming a hydrogen-bonded bridge.

The relative energies of the different tautomeric forms of similar β-dicarbonyl compounds have been computationally determined, as illustrated in the table below, which provides a conceptual framework for understanding the tautomerism of this compound.

Table 1: Calculated Relative Energies of Tautomeric Forms for a Generic 2-Aryl-1,3-indandione
Tautomeric FormRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent
Diketo0.000.00
Enol (Isomer A)+3.5+2.8
Enol (Isomer B)+4.2+3.5

Simulated Spectroscopic Data and Comparison with Experimental Observations

A powerful application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. researchgate.netnih.gov For this compound, DFT calculations can be employed to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Simulated IR spectra are typically generated by calculating the harmonic vibrational frequencies of the optimized molecular geometry. nih.gov These calculated frequencies can then be scaled by an empirical factor to improve agreement with experimental data. The comparison of simulated and experimental IR spectra allows for the confident assignment of vibrational modes. For instance, the characteristic carbonyl stretching frequencies in the diketo form can be distinguished from the C=C and O-H stretching frequencies in the enol forms.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these theoretical shifts with experimental NMR data, it is possible to confirm the structure of the dominant tautomer in solution and to assign specific resonances to individual atoms. Discrepancies between simulated and experimental spectra can often provide insights into intermolecular interactions, such as solvent effects or hydrogen bonding, that are not fully captured by the computational model.

The following table presents a hypothetical comparison between experimental and simulated spectroscopic data for this compound, based on typical accuracies of such calculations for similar organic molecules.

Table 2: Comparison of Experimental and Simulated Spectroscopic Data for this compound
Spectroscopic ParameterExperimental ValueSimulated Value (DFT)Assignment
IR Frequency (cm⁻¹)17151725 (scaled)C=O stretch (symmetric)
IR Frequency (cm⁻¹)17451755 (scaled)C=O stretch (asymmetric)
¹H NMR Chemical Shift (ppm)7.87.9Aromatic Protons
¹³C NMR Chemical Shift (ppm)195.2196.5Carbonyl Carbons

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. nih.govnih.gov While the indandione core is relatively rigid, the 2-chlorophenyl substituent can rotate around the single bond connecting it to the indandione ring. MD simulations can track the trajectory of each atom over time, providing insights into the preferred rotational conformations (rotamers) and the energy barriers between them.

These simulations typically employ a force field to describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the simulation generates a series of molecular configurations over time, from which conformational preferences can be determined. The results of MD simulations can reveal the most populated conformational states and the timescales of transitions between them.

For this compound, a key aspect of the conformational analysis is the dihedral angle between the plane of the phenyl ring and the plane of the indandione moiety. The steric hindrance and electronic interactions between the chloro substituent and the carbonyl groups of the indandione ring are expected to influence the preferred orientation of the phenyl group. MD simulations can quantify these effects and predict the most stable conformations.

The data from MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angle, illustrating the energetically favorable and unfavorable regions of conformational space. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state.

Advanced Applications of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione in Materials Science and Chemical Technologies

Organic Electronic Devices: Design and Performance

The indane-1,3-dione moiety is a known electron acceptor, making its derivatives promising candidates for use in organic electronic devices. nih.gov The electronic characteristics can be fine-tuned through chemical modification, and the 2-(2-Chlorophenyl) substitution is expected to influence the material's LUMO (Lowest Unoccupied Molecular Orbital) energy levels and charge transport capabilities.

While specific studies on 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione in OLEDs are not widely documented, the general properties of 2-aryl-1,3-indandione derivatives suggest their potential as components in emissive or charge-transport layers. Star-shaped molecules incorporating cores like 1,3,5-triazine (B166579) have been investigated for OLEDs, where the design of molecular architecture is key to performance. nih.gov Indandione derivatives can function as electron-transporting or host materials due to their electron-deficient nature. In guest-host doped emitter systems, a host material with optimized transport properties is used with fluorescent guest dopants to achieve efficient light emission. researchgate.net The introduction of the chlorophenyl group can enhance electron affinity and influence intermolecular interactions, which are critical for forming stable thin films and facilitating efficient charge injection and transport, key factors for achieving high-performance OLED devices. nih.gov

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used. jics.org.br Materials based on indandione and its fused-ring derivatives, such as indeno[1,2-b]fluorene-6,12-dione, have been studied for their charge-transport properties. researchgate.net Theoretical studies on such molecules reveal that chemical modifications significantly impact reorganization energy and intermolecular π–π stacking, which govern charge mobility. researchgate.net For instance, certain substitutions can lead to excellent ambipolar charge-transport properties, with calculated hole mobilities (μh) as high as 1.15 cm² V⁻¹ s⁻¹ and electron mobilities (μe) of 0.08 cm² V⁻¹ s⁻¹. researchgate.net The planar structure of the indandione core combined with the bulky, electron-withdrawing chlorophenyl group in this compound could promote ordered molecular packing, a prerequisite for efficient charge transport in the solid state. rsc.org While some indigo (B80030) derivatives used in OFETs have shown mobilities not exceeding 10⁻¹ cm² V⁻¹ s⁻¹, the performance is highly dependent on molecular alignment, which can be influenced by substituent-driven supramolecular interactions. researchgate.net

In organic photovoltaic (PV) cells, efficient charge generation, transport, and collection are paramount. The indandione scaffold is recognized for its use in dye-sensitized solar cells. nih.gov The electron-accepting nature of the this compound core makes it a potential candidate for use as a non-fullerene acceptor (NFA) material in bulk heterojunction solar cells. NFAs are designed to have strong light absorption and suitable energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer with a donor polymer. The properties of the indandione moiety can be tuned to optimize these parameters. Theoretical studies of various hole-transporting materials (HTMs) show a strong correlation between molecular shape, structural fluctuations, and charge mobility, with planar molecules based on cores like indoloindole showing predicted mobilities an order of magnitude higher than more spherical molecules. rsc.org This highlights the potential of planar indandione-based systems in facilitating efficient charge transport within photovoltaic devices.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical data storage, and optical switching. nih.gov Organic molecules with a push-pull architecture, featuring an electron donor and an electron acceptor connected by a π-conjugated bridge, often exhibit significant NLO properties. The indane-1,3-dione group serves as a potent electron acceptor in such systems. nih.govresearchgate.net

Research on T-shaped push-pull chromophores incorporating a 1,3-indandione (B147059) acceptor has demonstrated significant NLO activity. researchgate.net The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be assessed using techniques like Hyper-Rayleigh scattering. For example, quinoxaline-based dyes with a 1,3-indandione acceptor have shown substantial β values, indicating their potential for second-harmonic generation. researchgate.net The introduction of a chlorophenyl group at the 2-position of the indandione core would further enhance its electron-accepting strength, potentially leading to materials with even larger hyperpolarizabilities.

Table 1: NLO Properties of Heteroaromatic Push-Pull Chromophores with Indandione Acceptors This table is based on data for related indandione derivatives to illustrate the potential NLO performance.

CompoundDonor MoietyAcceptor MoietyFirst Hyperpolarizability (β) from HRS (x 10⁻³⁰ esu)Effective β from Z-scan (x 10⁻¹⁰ m/W)
QFIThiophene-Quinoxaline1,3-Indandione48.002
QFRThiophene-Quinoxaline3-Ethyl Rhodanine84.6410

Data sourced from a study on quinoxaline-based chromophores. researchgate.net

Photoinitiators and Photopolymerization Systems

Indane-1,3-dione derivatives have emerged as highly effective photoinitiators for free-radical polymerization, particularly for applications using visible light sources like 405 nm LEDs. documentsdelivered.commdpi.com These compounds are often used in multi-component photoinitiating systems (PISs), typically alongside a tertiary amine (as an electron/hydrogen donor) and an iodonium (B1229267) salt (as an electron acceptor). documentsdelivered.combohrium.com

In these systems, the indandione derivative acts as the photosensitizer. Upon absorption of light, it reaches an excited state and can then interact with the co-initiators to generate reactive radicals that initiate the polymerization of monomers like acrylates. documentsdelivered.com The efficiency of these systems is governed by factors such as the light absorption properties of the dye, its redox properties, and its photochemical stability. mdpi.com The push-pull electronic structure inherent in many 2-substituted indandione derivatives enhances their photosensitivity. researchgate.net The presence of a methacrylate (B99206) group in some initiator designs allows the molecule to be covalently bonded into the resulting polymer network, which can improve the thermal and mechanical properties of the final material and reduce initiator migration. bohrium.com This technology is particularly relevant for advanced manufacturing techniques like stereoscopic 3D laser writing. documentsdelivered.combohrium.com

Table 2: Performance of Indandione Derivatives in Three-Component Photoinitiating Systems This table presents representative data for the photopolymerization of Ebecryl 40 monomer using different indandione-based dyes.

Dye NumberPIS CompositionFinal Conversion (%)
Dye 5Dye 5 / EDB / Iod~55
Dye 17Dye 17 / EDB / Iod~58

EDB: Ethyl dimethylaminobenzoate; Iod: Iodonium salt. Polymerization initiated by a 405 nm LED. Data adapted from studies on novel indandione-based dyes. mdpi.com

Advanced Optical and Chemical Sensing Platforms

The versatile structure of indane-1,3-dione makes it an excellent building block for chemosensors. mdpi.comnih.gov By combining the electron-accepting indandione core with a specific recognition unit (e.g., an ionophore like a crown ether) and an electron-donating group, push-pull dyes can be created that exhibit a change in their optical properties (color or fluorescence) upon binding to a target analyte. mdpi.com

For example, a derivative linking an indandione acceptor to a crown ether donor was designed for ion sensing. mdpi.com The binding of a cation to the crown ether modulates the electronic properties of the donor, which in turn alters the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable spectroscopic response. While indole-based sensors have been developed for fluoride (B91410) ion detection, the principles of using hydrogen-bond donors to interact with specific anions can also be applied to indandione-based sensor design. spectroscopyonline.com Furthermore, indandione derivatives have been synthesized and evaluated as fluorescent ligands for the detection of misfolded protein aggregates, such as α-synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov This demonstrates their potential in the development of sophisticated biosensors and imaging agents.

Functional Dyes and Pigments with Tunable Electronic Properties

The 1,3-indandione core is a potent electron-accepting moiety, making it a foundational component in the design of donor-π-acceptor (D-π-A) push-pull dyes. echemi.comresearchgate.net These chromophores are of significant interest due to their intramolecular charge transfer (ICT) characteristics, which give rise to unique photophysical properties such as large Stokes shifts, solvatochromism (solvent-dependent color changes), and nonlinear optical (NLO) activity. researchgate.netresearchgate.net

Research into related 2-aryl-1,3-indandione derivatives has demonstrated that the electronic properties of these dyes can be systematically tuned. By pairing the indandione acceptor with various electron donors (like triphenylamine (B166846) or terthiophene) through a π-conjugated bridge, materials with strong, broadband nonlinear absorption have been developed. researchgate.net These properties are highly desirable for applications in optical limiting and photoelectric sensing. researchgate.net

The photophysical behavior of these dyes is highly sensitive to their environment. A hallmark of push-pull systems is their solvatochromism, where the absorption and emission maxima shift in response to solvent polarity. This phenomenon arises from changes in the dipole moment of the dye molecule upon photoexcitation. researchgate.net While specific data for dyes derived directly from this compound are not extensively documented in publicly available literature, the general principles governing this class of compounds allow for the reliable prediction of their behavior. The following table provides representative data for a generic 2-aryl-1,3-indandione push-pull dye, illustrating the characteristic solvatochromic shifts.

SolventPolarity (ET(30))Absorption Max (λmax, nm)Emission Max (λmax, nm)Stokes Shift (cm-1)
Toluene33.94805502734
Chloroform39.14955752890
Dichloromethane41.15055902915
Acetone42.25156102958
Acetonitrile45.65256303100

Note: The data presented are representative values for a typical 2-aryl-1,3-indandione based push-pull dye to illustrate the principle of solvatochromism and are not specific experimental results for a derivative of this compound.

This tunability of electronic properties makes these materials candidates for a range of applications, from pigments in advanced materials to active components in optoelectronic devices.

Fundamental Mechanistic Probes in Organic Synthesis and Catalysis

Beyond its role in materials science, this compound and its derivatives serve as fundamental substrates for investigating reaction mechanisms in organic synthesis and catalysis. The indandione scaffold is a versatile building block, readily participating in a variety of transformations that allow for the construction of complex molecular architectures, particularly diverse spirocyclic compounds. mdpi.comnih.gov

The reactivity of the 2-arylidene derivatives, formed from the condensation of 2-aryl-1,3-indandiones, makes them excellent platforms for studying cycloaddition reactions. For instance, they can act as dipolarophiles in [3+2] cycloadditions with various dipoles, such as azomethine ylides, to produce intricate spiro-pyrrolidine frameworks. mdpi.com Mechanistic investigations of these reactions can reveal subtle electronic and steric effects that govern stereoselectivity and regioselectivity. The substitution pattern on the aryl ring, such as the 2-chloro substituent, directly influences the electron density of the reactive double bond, thereby affecting the reaction kinetics and outcome.

Studies on the reactions of 2-arylidene-1,3-indandiones have provided insights into competing reaction pathways. For example, in reactions with certain dienes, a concerted Diels-Alder pathway can compete with a stepwise Michael addition pathway. researchgate.net By systematically varying the substituents on the indandione core, chemists can probe the factors that favor one mechanism over another.

Furthermore, the indandione moiety is a key component in multi-component reactions, where its predictable reactivity allows for the elucidation of complex cascade sequences. researchgate.net The ability to form stable intermediates and products makes it easier to isolate and characterize key species, providing a clearer picture of the reaction pathway. While not a "probe" in the sense of an external analytical tool, its intrinsic and tunable reactivity makes this compound a valuable substrate for probing the fundamental principles of reaction mechanisms and for developing new catalytic transformations. mdpi.comnih.gov

Future Prospects and Research Challenges for 2 2 Chlorophenyl 1h Indene 1,3 2h Dione Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in contemporary chemistry is the development of synthetic pathways that are both efficient and environmentally benign. The principle of atom economy, which measures how effectively atoms from reactants are incorporated into the final product, is a cornerstone of green chemistry. jocpr.com Traditional multi-step syntheses of complex molecules like indandione derivatives often involve stoichiometric reagents and generate significant waste, resulting in low atom economy.

Future research must focus on creating novel synthetic routes for 2-(2-chlorophenyl)-1H-indene-1,3(2H)-dione that maximize atom efficiency. jocpr.com This includes the development of catalytic processes, multicomponent reactions, and the use of greener solvents like water or ethanol (B145695). rsc.orgresearchgate.net For instance, Knoevenagel condensation, a common reaction for functionalizing the indane-1,3-dione core, can be performed under green conditions, often using benign solvents and simple filtration for purification, which significantly improves the environmental footprint of the synthesis. mdpi.com The goal is to design 100% atom-economical, reagentless, and scalable methods that minimize or eliminate the need for conventional purification techniques that consume large volumes of organic solvents. rsc.org

Table 1: Comparison of Synthetic Approaches for Indandione Derivatives
ParameterTraditional Synthesis (e.g., Classical Condensation)Future Sustainable Synthesis (e.g., Catalytic Multicomponent Reaction)
Atom Economy Often low to moderate due to use of stoichiometric reagents and protecting groups.High to excellent (>90%), with most atoms from reactants in the final product. rsc.org
Solvents Often relies on volatile and hazardous organic solvents.Emphasizes the use of green solvents like water, ethanol, or solvent-free conditions. rsc.org
Catalysis May use stoichiometric amounts of strong acids or bases.Employs recyclable catalysts (e.g., metal, organocatalysts) in small quantities.
Waste Generation Produces significant amounts of byproducts and waste streams.Minimal waste generation, with water often being the only byproduct. rsc.org
Energy Consumption May require high temperatures and prolonged reaction times.Aims for milder reaction conditions and shorter reaction times.

Rational Design of Derivatives through Advanced Computational Chemistry

Advanced computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular docking simulations allow researchers to predict molecular geometries, electronic properties, and potential interactions with biological targets before undertaking expensive and time-consuming laboratory synthesis. researchgate.netresearchgate.net

By modeling the effects of adding various functional groups to the indandione scaffold, scientists can conduct structure-activity relationship (SAR) studies in silico. nih.gov This approach can guide the synthesis of new compounds with enhanced efficacy for applications ranging from medicinal chemistry to materials science. nih.gov For example, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic and optical properties of new derivatives, which is crucial for their development as organic electronics or sensors. researchgate.netnih.gov

Table 2: Application of Computational Chemistry in Derivative Design
Computational MethodPredicted ParameterPotential Application / Insight
Density Functional Theory (DFT) HOMO-LUMO Energy GapPredicts electronic properties, color, and suitability for organic semiconductors. researchgate.net
Molecular Docking Binding Affinity / ModeEvaluates potential as an enzyme inhibitor or receptor ligand in drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlation between structure and activityIdentifies key structural features responsible for a desired biological or physical property. nih.gov
Molecular Electrostatic Potential (MEP) Electron Density DistributionReveals sites for electrophilic and nucleophilic attack, guiding reaction mechanism design. researchgate.net

Exploration of Supramolecular Assembly and Self-Healing Materials

The indane-1,3-dione core is an excellent building block for supramolecular chemistry due to its planar structure and ability to participate in non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov Future research could explore the incorporation of this compound into larger, well-ordered structures such as cyclophanes or host-guest complexes for applications in molecular recognition and sensing. nih.gov

A particularly exciting frontier is the development of self-healing materials. These materials can intrinsically repair damage, extending their lifespan and improving safety. cas.orgnih.gov By integrating the this compound moiety into polymer backbones, it may be possible to create materials capable of intrinsic self-healing. researchgate.net The healing mechanism would rely on the reformation of reversible covalent bonds or non-covalent interactions (e.g., hydrogen bonds, π-π stacking) within the material's structure after damage has occurred. researchgate.netwiley-vch.de This represents a shift from extrinsic healing, which uses embedded microcapsules of a healing agent, to a more robust, intrinsic capability. researchgate.net

Table 3: Potential Reversible Interactions for Self-Healing Materials
Type of InteractionStructural Feature of the CompoundRole in Self-Healing
Hydrogen Bonding Carbonyl (C=O) groupsActs as a reversible cross-linking point, allowing broken bonds to reform upon contact. researchgate.net
π-π Stacking Aromatic rings (indene and chlorophenyl)Provides stability and helps align polymer chains for healing across a fracture.
Dynamic Covalent Bonds Engineered functional groups (e.g., imines, disulfide bonds)Allows for bond cleavage and reformation under specific stimuli (e.g., heat, light), enabling repair. cas.org
Host-Guest Interactions Incorporation into macrocycles (e.g., cyclophanes)Can create reversible physical cross-links that can be restored after mechanical failure. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Advanced Engineering

Realizing the full potential of this compound and its derivatives will require extensive collaboration between chemists and engineers. While chemists focus on designing and synthesizing novel molecules with specific properties, engineers in materials science, electronics, and biomedical fields are essential for translating these molecules into functional devices and systems.

Indandione derivatives have shown promise in fields like organic electronics and nonlinear optics. nih.gov Developing these applications requires expertise in device fabrication, characterization, and integration into larger systems. Similarly, if derivatives are designed for self-healing polymers, mechanical engineers will be needed to test their performance, durability, and failure modes, while biomedical engineers could explore their use in medical implants or advanced wound dressings. cas.org This synergistic relationship is critical for moving discoveries from the laboratory to real-world applications.

Addressing Scalability and Industrial Relevance in Synthesis

A significant hurdle for any new chemical compound is the transition from a laboratory-scale synthesis to a cost-effective and robust industrial process. The challenges include managing reaction heat, ensuring safety, minimizing solvent use, and developing efficient purification methods that are viable on a large scale. For the synthesis of specialty chemicals, achieving high yields and product purity at a high substrate concentration is a key objective. nih.govresearchgate.net

Future research must address the scalability of synthetic routes for this compound. This involves optimizing reaction conditions, exploring continuous flow chemistry as an alternative to batch processing, and developing robust catalytic systems that are stable and can be easily recovered and reused. The economic viability of the entire process, from the cost of raw materials to the final purification, will ultimately determine the industrial relevance and commercial success of this compound and its derivatives.

Table 4: Challenges and Solutions for Industrial Scale-Up
ChallengePotential Solution
Cost of Starting Materials Develop synthetic routes from inexpensive, readily available bulk chemicals.
Reaction Efficiency and Yield Optimize catalyst systems and reaction conditions (temperature, pressure, concentration). nih.gov
Purification Design processes that lead to crystallization of the product, avoiding chromatography. mdpi.com
Safety and Environmental Impact Implement flow chemistry to better control reaction exotherms and minimize waste.
Process Robustness Develop stable catalysts and processes that are tolerant of minor variations in conditions.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione?

The compound is typically synthesized via condensation reactions between substituted benzaldehyde derivatives (e.g., 2-chlorobenzaldehyde) and 1H-indene-1,3(2H)-dione. Key steps include:

  • Use of acid catalysts like camphorsulfonic acid (CSA) in anhydrous tetrahydrofuran (THF).
  • Reaction optimization for temperature (e.g., room temperature to 50°C) and time (0.5–2 hours).
  • Purification via vacuum filtration or column chromatography. Example yields range from 76% to 99% depending on substituents and conditions .

Table 1: Representative Synthesis Conditions

SubstrateCatalystSolventYield (%)Reference
2-ChlorobenzaldehydeCSATHF76–90
4-Oxo-chromene derivativesMe₂PhPTHF90–99

Q. How is the purity and structural integrity of this compound validated?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR identifies aromatic protons and substituent integration (e.g., 2-chlorophenyl protons at δ 7.2–7.8 ppm).
  • ¹³C NMR confirms carbonyl groups (C=O signals at ~180–190 ppm).
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 293.27 g/mol).
    • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–C bond distances: 1.46–1.52 Å) .

Q. What spectroscopic techniques are used for characterization?

  • IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
  • UV-Vis Spectroscopy: Monitors π→π* transitions in aromatic systems (λmax ~250–300 nm).
  • Chromatography (HPLC/TLC): Assesses purity (>95% by TLC in hexane:EtOAc systems) .

Advanced Research Questions

Q. How do solvent and pH influence the tautomeric equilibrium of this compound?

The compound exists in diketo , enol , and enolate forms depending on conditions:

  • Nonpolar solvents (e.g., cyclohexane): Favor the diketo form.
  • Polar solvents (e.g., ethanol) or acidic pH: Stabilize the enol tautomer.
  • Basic pH (e.g., aqueous NaOH): Promotes enolate formation. Methods to study this include:
  • UV-Vis titration to track absorbance shifts.
  • ¹H NMR in D₂O to observe proton exchange .

Q. What computational methods predict its electronic properties and reactivity?

  • Density Functional Theory (DFT):
  • Calculates HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) to assess redox behavior.
  • Uses functionals like B3LYP or the Colle-Salvetti correlation-energy formula to model electron density.
    • Molecular Dynamics (MD): Simulates solvent interactions and stability .

Q. How can photodegradation pathways be analyzed experimentally?

  • Steady-State Photolysis: Irradiate with UV light (λ = 253.7 nm) in ethanol or cyclohexane; monitor degradation via HPLC.
  • Laser Flash Photolysis: Detect transient species (e.g., radicals, solvated electrons) using time-resolved spectroscopy.
  • Kinetic Analysis: Determine rate constants (k) for radical recombination or oxidation .

Q. What strategies elucidate biological interactions (e.g., enzyme inhibition)?

  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding sites.
  • In Vitro Assays:
  • Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity).
  • Use fluorescence quenching to study DNA intercalation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

  • Variable Catalysts: CSA vs. Me₂PhP may alter reaction efficiency.
  • Solvent Purity: Anhydrous THF vs. traces of moisture can affect yields.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) may slow condensation .

Q. Why do computational and experimental bond lengths differ?

  • DFT Approximations: Neglect of relativistic effects or solvent interactions.
  • Crystal Packing Forces: X-ray data reflect intermolecular interactions absent in gas-phase calculations .

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